molecular formula C10H10O3 B1295969 2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid CAS No. 42729-96-4

2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid

Cat. No. B1295969
CAS RN: 42729-96-4
M. Wt: 178.18 g/mol
InChI Key: YJLDIJDRZWBPEK-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid is a chemical compound that is part of a broader class of compounds known as benzoic acid derivatives. These derivatives are characterized by a benzene ring attached to a carboxylic acid group, with various substituents that modify their chemical behavior and properties. The specific structure of 2-hydroxy-3-(prop-2-en-1-yl)benzoic acid suggests the presence of a hydroxyl group and an allyl group attached to the benzene ring, which could influence its reactivity and potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of benzoic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of azo-benzoic acids involves the use of spectroscopic techniques to confirm the structures of the compounds, including their precursors . Similarly, the synthesis of lanthanide-based coordination polymers from derivatives of dihydroxy benzoates involves the substitution of hydroxyl hydrogens with other moieties . In the context of 2-hydroxy-3-(prop-2-en-1-yl)benzoic acid, one could hypothesize that its synthesis might involve a similar strategic functionalization of the benzoic acid core, possibly through a reaction involving an allylating agent.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial in determining their physical, chemical, and biological properties. For example, the study of the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid reveals that the orientation of the carboxylic acid group relative to the double bond significantly affects the compound's supramolecular structure . In the case of 2-hydroxy-3-(prop-2-en-1-yl)benzoic acid, the presence of the hydroxyl group could lead to intramolecular hydrogen bonding, affecting the overall molecular conformation and stability.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including C–H bond functionalization, which is a powerful tool in organic synthesis . The meta-C–H functionalization of benzoic acid derivatives, for example, can be achieved using transition-metal catalysis, providing a method for the selective modification of these compounds . This suggests that 2-hydroxy-3-(prop-2-en-1-yl)benzoic acid could also be amenable to such transformations, potentially leading to a wide range of structurally diverse products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structures. For instance, the photophysical properties of lanthanide complexes derived from benzoic acid derivatives are determined by their crystal structures and the nature of their ligands . The presence of a hydroxyl group in 2-hydroxybenzoic acid leads to differences in structural parameters compared to benzoic acid, such as bond lengths and angles, which are indicative of internal hydrogen bonding . These structural features are likely to have a significant impact on the physical and chemical properties of 2-hydroxy-3-(prop-2-en-1-yl)benzoic acid, including its solubility, melting point, and reactivity.

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application : The compound “3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid” and “4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid” are used as building blocks in biochemistry .
    • Method of Application : These compounds are appended to a ligand or pharmacophore through its acid linker. This allows for UV light-induced covalent modification of a biological target .
    • Results : The modification has potential for downstream applications via the alkyne tag .
  • Scientific Field: Analytical Chemistry

    • Application : Hydroxyphenyl fluorescein is a fluorescent reagent for the detection of highly reactive oxygen species (hROS) .
    • Method of Application : The fluorescence intensity of hydroxyphenyl fluorescein increases after the immediate reaction with hROS such as hydroxyl radical and peroxynitrite .
    • Results : Since Hydroxyphenyl fluorescein does not react with nitric oxide, superoxide and hydrogen peroxide, it can differentially detect peroxynitrite .
  • 2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid is a chemical compound with the CAS number 42729-96-4 . It’s often used in scientific research, but specific applications are not mentioned .
  • 2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid is a chemical compound with the CAS number 42729-96-4 . It’s often used in scientific research, but specific applications are not mentioned .

Safety And Hazards

The safety information for 2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid includes several hazard statements: H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-hydroxy-3-prop-2-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-4-7-5-3-6-8(9(7)11)10(12)13/h2-3,5-6,11H,1,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLDIJDRZWBPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294108
Record name 3-allyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid

CAS RN

42729-96-4
Record name 42729-96-4
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Record name 3-allyl-2-hydroxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-(prop-2-en-1-yl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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